3-(2-chlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-Chlorophenyl)-N~4~-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylamino propyl chain, and an isoxazole ring. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N~4~-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl group and the diethylamino propyl chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-N~4~-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Scientific Research Applications
3-(2-Chlorophenyl)-N~4~-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N~4~-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group, but with a different core structure and functional properties.
Uniqueness
3-(2-Chlorophenyl)-N~4~-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H24ClN3O2 |
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Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H24ClN3O2/c1-4-22(5-2)12-8-11-20-18(23)16-13(3)24-21-17(16)14-9-6-7-10-15(14)19/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,20,23) |
InChI Key |
QXSOILZYZXRCII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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